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Compound of Interest

Compound Name:
1-(4-Acetylpiperazin-1-yl)-2-

aminoethanone

Cat. No.: B1335521 Get Quote

A detailed guide for researchers and drug development professionals on the structural and

experimental aspects of substituted acetylpiperazine compounds.

This guide provides a comprehensive comparison of the X-ray crystallography data for two

acetylpiperazine derivatives: (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-

chlorophenyl)-prop-2-en-1-one and (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-

methylphenyl)prop-2-en-1-one. The information presented is intended to assist researchers in

understanding the structural nuances and experimental considerations for this class of

compounds, which holds potential in the development of novel therapeutics.

Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the two derivatives,

offering a direct comparison of their solid-state structures.
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Parameter

Derivative A: (E)-1-{4-
[bis(4-
methoxyphenyl)methyl]pip
erazin-1-yl}-3-(4-
chlorophenyl)-prop-2-en-1-
one[1][2]

Derivative B: (E)-1-{4-
[bis(4-
methoxyphenyl)methyl]pip
erazin-1-yl}-3-(4-
methylphenyl)prop-2-en-1-
one[3]

Chemical Formula C₂₈H₂₉ClN₂O₃ C₂₉H₃₂N₂O₃

Molecular Weight 476.98 456.57

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/c

a (Å) 10.392(2) 10.114 (2)

b (Å) 7.9180(16) 11.867 (2)

c (Å) 30.474(6) 21.573 (4)

β (˚) 97.78(3) 97.12 (3)

Volume (Å³) 2484.4(9) 2569.3 (9)

Z 4 4

Calculated Density (g/cm³) 1.275 Not Reported

Radiation MoKα (λ = 0.71073 Å) MoKα

Temperature (K) Not Reported 293

R-factor 0.0692 0.061

wR-factor 0.1469 0.189

Experimental Protocols
Synthesis and Crystallization
Derivative A: (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-

en-1-one
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The synthesis of the title compound was achieved by coupling (E)-3-(4-chlorophenyl)acrylic

acid with 1-[bis(4-methoxyphenyl)methyl]piperazine.[2] The acrylic acid was first converted to

its corresponding acid chloride using thionyl chloride in dichloromethane at room temperature.

[2] The resulting acid chloride was then reacted with 1-[bis(4-methoxyphenyl)methyl]piperazine

in the presence of triethylamine to yield the final product.[2] Single crystals suitable for X-ray

diffraction were obtained by the slow evaporation of an ethanol solution of the compound at

room temperature.[2]

Derivative B: (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-

en-1-one

The synthesis of this derivative followed a similar protocol.[3] (E)-3-(4-methylphenyl)acrylic acid

was reacted with 1-(bis(4-methoxyphenyl)methyl)piperazine in acetone with triethylamine as a

base.[3] The reaction was stirred for 12 hours at room temperature. The resulting solid was

filtered and recrystallized from ethanol to yield colorless single crystals suitable for X-ray

analysis.[3]

X-ray Diffraction Data Collection and Structure
Refinement
For both derivatives, X-ray diffraction data were collected using a diffractometer with MoKα

radiation. The structures were solved by direct methods and refined by full-matrix least-squares

on F².

Derivative A: Data was collected on a suitable single crystal. The structure was solved and

refined to a final R-value of 0.0692 and a wR-value of 0.1469 for 2046 observed reflections.[1]

[2]

Derivative B: Data collection was performed on an Enraf–Nonius CAD-4 diffractometer.[3] The

structure was refined to a final R-value of 0.061 and a wR-value of 0.189 for 4718 independent

reflections.[3]

Biological Significance and Signaling Pathway
Derivative A has been investigated for its anti-ischaemic activity and has shown potent

neuroprotective effects.[1][2] Ischaemic stroke is a complex event involving multiple
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pathological pathways, including excitotoxicity, oxidative stress, inflammation, and apoptosis.

The neuroprotective effect of this compound could be attributed to its interaction with various

signaling pathways involved in these processes.

Potential Neuroprotective Signaling Pathway of Acetylpiperazine Derivatives
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Caption: Potential mechanism of neuroprotection by acetylpiperazine derivatives in ischaemic

stroke.
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Experimental Workflow: From Synthesis to
Structure
The overall workflow for the characterization of these acetylpiperazine derivatives is a multi-

step process that begins with chemical synthesis and culminates in the determination of the

three-dimensional atomic structure.
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X-ray Crystallography Workflow for Acetylpiperazine Derivatives
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Caption: A generalized workflow for the synthesis and X-ray crystal structure determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States
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